molecular formula C10H19BO3 B14132841 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 91890-01-6

2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14132841
CAS No.: 91890-01-6
M. Wt: 198.07 g/mol
InChI Key: RIEASWPRGFBZBT-BQYQJAHWSA-N
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Description

2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trihalides or boronic acids under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Borylation: This compound can be used to introduce boron atoms into organic molecules, which is useful in the synthesis of various boron-containing compounds.

    Hydroboration: It can react with alkenes and alkynes to form organoboron intermediates, which can be further transformed into alcohols, amines, or other functional groups.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Common Reagents and Conditions

    Borylation: Typically involves the use of boron trihalides or boronic acids as reagents, with the reaction carried out under anhydrous conditions.

    Hydroboration: Commonly uses diborane or borane reagents, with the reaction performed under mild conditions.

    Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (such as potassium carbonate), and an inert atmosphere to prevent oxidation.

Major Products

    Borylation: Produces boron-containing organic intermediates.

    Hydroboration: Yields organoboron compounds that can be further converted into alcohols, amines, etc.

    Suzuki-Miyaura Coupling: Forms biaryl or substituted alkene products.

Scientific Research Applications

2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations, such as borylation and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which allows for selective reactivity in various chemical transformations. Its ability to participate in borylation and coupling reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds.

Properties

CAS No.

91890-01-6

Molecular Formula

C10H19BO3

Molecular Weight

198.07 g/mol

IUPAC Name

2-[(E)-but-2-en-2-yl]oxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H19BO3/c1-7-8(2)12-11-13-9(3,4)10(5,6)14-11/h7H,1-6H3/b8-7+

InChI Key

RIEASWPRGFBZBT-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)O/C(=C/C)/C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OC(=CC)C

Origin of Product

United States

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